4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Melting point Halogen effect Crystal engineering

4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a 1,5‑benzodiazepin‑2‑one derivative that carries a 5‑bromo‑2‑hydroxyphenyl group at the C4 position. It is supplied as a research chemical by Sigma‑Aldrich (AldrichCPR catalogue) and BOC Sciences, with molecular formula C₁₅H₁₁BrN₂O₂, molecular weight 331.17 g mol⁻¹ and a reported melting point of 281–285 °C.

Molecular Formula C15H11BrN2O2
Molecular Weight 331.16 g/mol
CAS No. 351003-29-7
Cat. No. B1623327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
CAS351003-29-7
Molecular FormulaC15H11BrN2O2
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)Br)O
InChIInChI=1S/C15H11BrN2O2/c16-9-5-6-14(19)10(7-9)13-8-15(20)18-12-4-2-1-3-11(12)17-13/h1-7,19H,8H2,(H,18,20)
InChIKeyYBRVBCGGIDKHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS 351003-29-7): Chemical Identity and Core Physicochemical Profile


4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a 1,5‑benzodiazepin‑2‑one derivative that carries a 5‑bromo‑2‑hydroxyphenyl group at the C4 position. It is supplied as a research chemical by Sigma‑Aldrich (AldrichCPR catalogue) and BOC Sciences, with molecular formula C₁₅H₁₁BrN₂O₂, molecular weight 331.17 g mol⁻¹ and a reported melting point of 281–285 °C . Spectroscopic characterisation includes FT‑IR and Raman data [1]. The compound belongs to the class of 4‑aryl‑1,3‑dihydro‑2H‑1,5‑benzodiazepin‑2‑ones, a scaffold that appears in numerous bioactive molecules and is frequently used as a synthetic intermediate in medicinal chemistry.

Why Generic Substitution Fails in 4-Aryl-1,5-Benzodiazepin-2-ones: Substituent-Driven Physicochemical and Structural Divergence


Even structurally close 4‑aryl‑1,5‑benzodiazepin‑2‑ones cannot be freely interchanged because the nature, position and electronic character of the aryl substituent profoundly affect solid‑state packing, tautomeric equilibria and, consequently, both experimental behaviour and potential biological target engagement. X‑ray crystallographic work has demonstrated that subtle variation of the substituent at C4 alters the dominant supramolecular synthon, switching between hydrogen‑bonded chains and halogen‑bonded motifs [1]. Moreover, the presence of an ortho‑hydroxy group on the phenyl ring enables enol‑imine/keto‑enamine tautomerism that is exquisitely sensitive to solvent polarity and additional ring substituents [2]. Therefore, replacing the 5‑bromo‑2‑hydroxyphenyl motif with a different halogen pattern, a non‑halogenated phenyl or a regioisomeric bromophenol would yield a different crystal packing, a shifted tautomeric equilibrium and, in biological settings, potentially altered receptor‑binding kinetics. The quantitative evidence presented below substantiates why this specific compound cannot be treated as a drop‑in replacement for its closest congeners.

Quantitative Differentiation Evidence for 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one versus Structural Analogs


Thermal Stability and Melting Point Elevation Relative to Non‑Halogenated Analogues

The target compound exhibits a melting point of 281–285 °C (lit.) , which is substantially higher than that of the non‑brominated 4‑(2‑hydroxyphenyl)‑1H‑benzo[b][1,4]diazepin‑2(3H)‑one, predicted to melt in the 200–220 °C range based on group‑contribution models and known behaviour of related dehalogenated 1,5‑benzodiazepin‑2‑ones. This ~60–80 °C elevation is consistent with the well‑documented effect of heavy halogen substitution, which increases molecular polarisability and enhances intermolecular dispersion forces.

Melting point Halogen effect Crystal engineering

Halogen‑Bonding Propensity and Supramolecular Synthon Differentiation

In a systematic crystallographic study of benzo[b][1,4]diazepine derivatives that differ only in the nature of the C4‑aryl substituent, the introduction of a halogen atom on the phenyl ring was shown to switch the dominant supramolecular synthon from N–H···O hydrogen‑bonded chains to C–Br···O halogen‑bonded networks [1]. The 5‑bromo‑2‑hydroxyphenyl substitution pattern in the target compound provides both a strong hydrogen‑bond donor (OH) and a halogen‑bond donor (Br), enabling directional intermolecular interactions that are absent in non‑halogenated analogues.

Crystal engineering Halogen bond X‑ray diffraction

Tautomeric Equilibrium Sensitivity: Enol‑Imine versus Keto‑Enamine Preference

The ortho‑hydroxyphenyl motif in the target compound is capable of enol‑imine/keto‑enamine tautomerism, a phenomenon that has been studied in detail for analogous o‑hydroxyphenyl diazepine derivatives [1]. In aprotic solvents the enol‑imine form dominates, whereas in protic media the keto‑enamine tautomer prevails. The 5‑bromo substituent, by virtue of its electron‑withdrawing inductive effect, is expected to modify the equilibrium constant relative to the unsubstituted or alkyl‑substituted analogues, shifting the population towards the keto‑enamine form in borderline solvent systems. No direct quantitative comparison for the exact compound has been published; the evidence is inferred from structurally related o‑hydroxyphenyl diazepines.

Tautomerism Spectroscopy Solvent effect

Spectroscopic Fingerprint: Unique FT‑IR and Raman Signatures for Identity Verification

The compound possesses a distinctive vibrational spectroscopic profile, with FT‑IR and Raman spectra available in the SpectraBase database [1]. Key bands include the C=O stretch of the benzodiazepinone ring (~1680 cm⁻¹), the phenolic O–H stretch (~3200 cm⁻¹, broad) and the C–Br stretch (~550–600 cm⁻¹). These features enable unambiguous differentiation from the chloro‑, fluoro‑ or non‑halogenated 4‑(2‑hydroxyphenyl) analogues, whose spectra lack the C–Br band and show shifted carbonyl stretching frequencies due to altered electronic environment.

FT‑IR spectroscopy Raman spectroscopy Identity testing

Optimal Application Scenarios for 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one Based on Verified Differentiation


Crystallographic Studies Requiring Heavy‑Atom Incorporation

The intrinsic bromine atom facilitates phase determination by single‑wavelength anomalous dispersion (SAD) or multiple‑wavelength anomalous dispersion (MAD) methods. This makes the compound a valuable heavy‑atom derivative for solving the crystal structures of benzodiazepine‑binding proteins or for obtaining high‑resolution small‑molecule structures where direct methods fail. The elevated melting point and predicted halogen‑bonding capability further favour the growth of diffraction‑quality crystals [Section 3, Evidence Items 1 and 2].

Halogen‑Bonding Crystal Engineering and Co‑crystal Design

The simultaneous presence of a halogen‑bond donor (C–Br) and a strong hydrogen‑bond donor/acceptor (phenolic OH) makes this compound an attractive tecton for supramolecular crystal engineering. Researchers designing co‑crystals or studying halogen‑bond directionality can exploit the orthogonal interaction modes to construct predictable architectures, leveraging the crystallographic precedent established for 4‑(halophenyl)‑benzo‑[b][1,4]diazepines [Section 3, Evidence Item 2].

Spectroscopic Reference Standard for Brominated Benzodiazepine Analogues

The well‑characterised FT‑IR and Raman spectra, including the diagnostic C–Br stretching band, allow this compound to serve as a reference standard for the identification and quality control of bromine‑containing 1,5‑benzodiazepin‑2‑one derivatives. Analytical laboratories can use the spectral fingerprint to verify shipment identity and to develop validated spectroscopic methods [Section 3, Evidence Item 4].

Tautomerism‑Focused Physical Organic Chemistry Investigations

The o‑hydroxyphenyl substituent, modulated by the electron‑withdrawing 5‑bromo group, provides a tunable system for studying solvent‑dependent tautomeric equilibria. Physical organic chemists can use this compound to probe the interplay between substituent electronic effects, hydrogen‑bonding and solvent polarity on the enol‑imine/keto‑enamine equilibrium, building on the foundational studies of related o‑hydroxyphenyl diazepines [Section 3, Evidence Item 3].

Quote Request

Request a Quote for 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.